(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate
CAS No.: 1198772-70-1
Cat. No.: VC0176779
Molecular Formula: C26H42BNO5S
Molecular Weight: 491.494
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1198772-70-1 |
|---|---|
| Molecular Formula | C26H42BNO5S |
| Molecular Weight | 491.494 |
| IUPAC Name | 4-methylbenzenesulfonic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]non-8-en-1-amine |
| Standard InChI | InChI=1S/C19H34BNO2.C7H8O3S/c1-5-6-7-8-9-10-11-17(21)20-22-16-13-14-12-15(18(14,2)3)19(16,4)23-20;1-6-2-4-7(5-3-6)11(8,9)10/h5,14-17H,1,6-13,21H2,2-4H3;2-5H,1H3,(H,8,9,10)/t14-,15-,16+,17-,19-;/m0./s1 |
| Standard InChI Key | ALIFRNHEWRXUKR-KTZYUNSISA-N |
| SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCCCCC=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Introduction
(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is a boronic ester derivative with significant applications in organic synthesis and pharmaceutical development. Its structure integrates a boronic acid moiety, an amine group, and a tosylate ester, making it highly versatile for chemical transformations. This compound is particularly valued as an intermediate in the synthesis of biologically active molecules and complex organic frameworks.
Synthesis Process
The synthesis of (R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate involves multiple steps:
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Starting Materials: The process begins with (R)-1-Aminonon-8-enylboronic acid.
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Reactions:
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Reaction with pinanediol under anhydrous conditions to form the boronic ester.
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Tosylation using tosyl chloride in the presence of a base such as triethylamine.
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Reaction Conditions:
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Solvents like dichloromethane or tetrahydrofuran are typically used.
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Strict moisture control is essential to prevent hydrolysis of the boronic ester.
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This synthetic pathway ensures high yields and purity when conducted under precise temperature and moisture controls.
Applications in Organic Synthesis
(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate is widely used in:
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Cross-Coupling Reactions: The boronic acid group enables Suzuki-Miyaura couplings to form carbon-carbon bonds.
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Pharmaceutical Development: Acts as an intermediate for synthesizing macrocyclic HCV protease inhibitors.
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Building Block for Complex Molecules: The long-chain structure with unsaturation facilitates the construction of biologically active compounds.
Reactivity and Mechanism
The reactivity of this compound stems from its functional groups:
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Boronic Acid Moiety:
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Forms stable complexes with diols.
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Participates in reversible covalent bonding.
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Tosylate Group:
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Enhances electrophilicity.
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Facilitates nucleophilic substitution reactions.
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These properties make it suitable for diverse synthetic applications requiring precise control over reaction pathways.
Potential Research Directions
The unique structural features of this compound open avenues for further exploration:
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Medicinal Chemistry: The combination of boronic acid and amine functionalities could lead to novel enzyme inhibitors or drug candidates.
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Material Science: Long-chain molecules with unsaturated bonds may exhibit self-assembly properties, such as forming liquid crystals or ordered structures.
Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Aminophenylboronic Acid | Boronic Acid | Known for its role in drug synthesis and enzyme inhibition. |
| (S)-2-Amino-3-(4-boronophenyl)propanoic Acid | Boronic Acid | Used in neuroscience research for neuroprotective properties. |
| 4-Borono-L-phenylalanine | Boronic Acid | Important in bioconjugation and peptide synthesis. |
(R)-1-Aminonon-8-enylboronic acid, pinanediol ester tosylate stands out due to its specific chain length and configuration, which impart unique reactivity profiles not observed in other boronic esters.
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